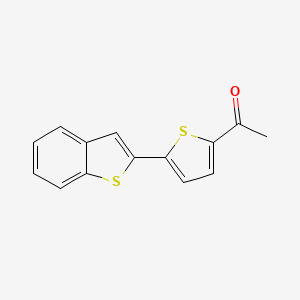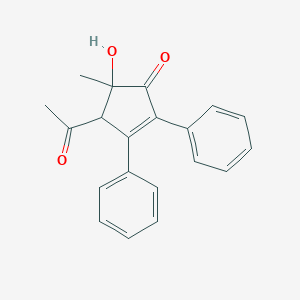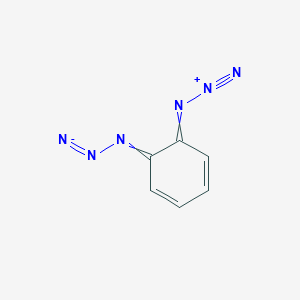
Benzene, diazido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, diazido- is an organic compound characterized by the presence of two azido groups (-N₃) attached to a benzene ring. This compound is part of the broader class of diazo compounds, which are known for their high reactivity and versatility in organic synthesis. The azido groups make benzene, diazido- particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, diazido- can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by azidation. This process typically requires the use of nitrous acid to convert the amine group into a diazonium salt, which is then treated with sodium azide to introduce the azido groups .
Industrial Production Methods: While specific industrial production methods for benzene, diazido- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety measures due to the explosive nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions: Benzene, diazido- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride, ethanol.
Cycloaddition: Copper(I) catalysts, solvents like water or ethanol.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: Benzene diamine.
Cycloaddition: Benzene triazole derivatives.
Scientific Research Applications
Benzene, diazido- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Employed in photoaffinity labeling to study protein interactions.
Medicine: Potential use in drug development for targeted delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of benzene, diazido- primarily involves the reactivity of the azido groups. Upon exposure to UV light or heat, the azido groups can generate highly reactive nitrene species. These nitrenes can insert into C-H bonds, facilitating the formation of new covalent bonds. This property is particularly useful in photoaffinity labeling, where the compound can covalently bind to target proteins upon activation .
Comparison with Similar Compounds
Diazomethane: Another diazo compound, but with a simpler structure (CH₂N₂).
Ethyl diazoacetate: Contains an ester group, making it useful in different synthetic applications.
Diazirines: Compounds with a three-membered ring structure containing two nitrogen atoms.
Uniqueness: Benzene, diazido- is unique due to its dual azido groups attached to an aromatic ring, providing a combination of stability and high reactivity. This makes it particularly versatile for various chemical transformations and applications in scientific research.
Properties
CAS No. |
1008-99-7 |
|---|---|
Molecular Formula |
C6H4N6 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
[(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6H4N6/c7-11-9-5-3-1-2-4-6(5)10-12-8/h1-4H |
InChI Key |
IKLDJIXGIQCFFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=[N-])C(=N[N+]#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)
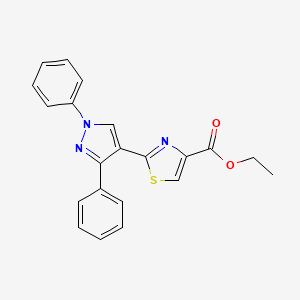
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
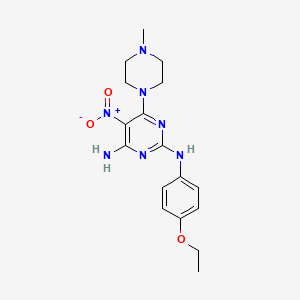
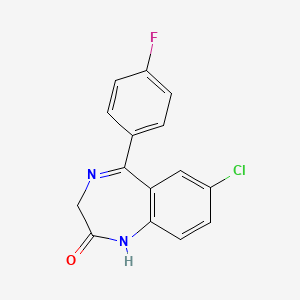
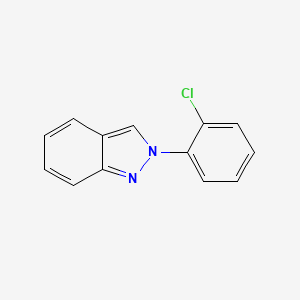
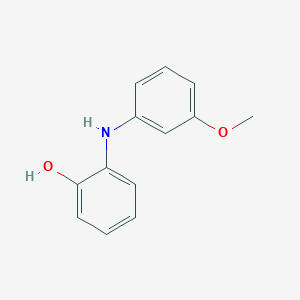

![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)

![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
